Bis(trimethylsilyl)aminosilane
Description
Properties
Molecular Formula |
C6H18NSi3 |
|---|---|
Molecular Weight |
188.47 g/mol |
InChI |
InChI=1S/C6H18NSi3/c1-9(2,3)7(8)10(4,5)6/h1-6H3 |
InChI Key |
UCSYTMUEJZRJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N([Si])[Si](C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bis Trimethylsilyl Aminosilane and Its Functionalized Analogues
Strategic Approaches to Si-N Bond Formation
The creation of Si-N bonds can be achieved through several strategic approaches, each with its own advantages and limitations. These methods are fundamental to the synthesis of aminosilanes and their derivatives.
Aminolysis Reactions of Halosilanes with Amines
A traditional and widely practiced method for creating Si-N bonds is the aminolysis of halosilanes with amines. rsc.org This reaction involves the nucleophilic attack of an amine on a halosilane, leading to the formation of an aminosilane (B1250345) and a hydrohalide salt as a byproduct. google.comgoogle.com For instance, the reaction of a chlorosilane with an amine produces the corresponding aminosilane and an ammonium (B1175870) chloride salt. google.com While effective, this method is considered atom-inefficient due to the generation of stoichiometric salt waste. rsc.org The reaction is typically carried out under an inert atmosphere, and the aminosilane can be added to the halosilane or vice versa at temperatures ranging from -100°C to 100°C. google.com
Utilization of Lithium Bis(trimethylsilyl)amide in Synthesis
Lithium bis(trimethylsilyl)amide (LiHMDS) is a potent, non-nucleophilic base that serves as a crucial reagent in the synthesis of various silicon-nitrogen compounds. wikipedia.orgsigmaaldrich.com It is commercially available or can be prepared in situ by deprotonating bis(trimethylsilyl)amine with n-butyllithium. wikipedia.org LiHMDS can react with metal halides in a salt metathesis reaction to produce metal bis(trimethylsilyl)amides, which are often more soluble in nonpolar organic solvents and thus more reactive. wikipedia.org The steric bulk of the bis(trimethylsilyl)amido ligand often leads to the formation of discrete, monomeric complexes. researchgate.net
In synthetic applications, LiHMDS is used to generate other reactive intermediates. For example, it can be used to synthesize aminosilanes by reacting it with a halosilane. google.com Furthermore, addition reactions of LiHMDS with compounds like dimethylcyanamide (B106446) can lead to the formation of more complex triazine-based structures. nih.gov
Dehydrogenative Coupling Reactions of Amines with Silanes
Dehydrogenative coupling of amines and silanes presents a more atom-efficient and sustainable alternative for Si-N bond formation, with hydrogen gas as the only byproduct. rsc.orgrsc.orgnih.gov This method is catalyzed by a variety of metal complexes and has been a subject of extensive research. nih.gov The first mention of this catalytic reaction dates back to 1934, where lithium metal was used to couple triethylsilane and ethylamine (B1201723). rsc.org
More recently, various catalysts based on main group elements, lanthanides, actinides, and transition metals have been developed for this transformation. nih.govacs.org For example, a magnesium pre-catalyst has been shown to be effective for the dehydrogenative synthesis of aminosilanes at room temperature. rsc.org Iridium(III) complexes have also been reported as active catalysts for the cross-dehydrogenative coupling of a wide range of secondary amines with silanes under mild conditions. nih.govacs.org The efficiency of these reactions can be influenced by the steric properties of both the amine and the silane (B1218182). rsc.org
Catalytic Pathways for Aminosilane Generation
Catalysis offers efficient and selective routes to aminosilanes, often under milder conditions than stoichiometric methods. Both light-mediated and main-group element-catalyzed pathways have emerged as powerful tools in this area.
Visible-Light-Mediated Multicomponent Radical Cross-Coupling
A novel approach to the synthesis of α-aminosilanes involves a visible-light-mediated three-component radical cross-coupling reaction. researchgate.netnih.gov This method utilizes a photoredox catalyst to couple organo(tristrimethylsilyl)silanes with alkylamines and aldehydes, yielding a diverse range of highly functionalized α-aminosilanes in good yields under mild conditions. researchgate.netnih.gov The reaction is compatible with both primary and secondary amines and can even be used to produce optically pure α-aminosilanes from chiral amines. researchgate.netnih.gov Mechanistic studies suggest that the reaction proceeds through the radical/radical cross-coupling of a silyl (B83357) radical with an α-amino alkyl radical. researchgate.netnih.gov This method has also been extended to a general aminoalkylation of aryl halides through a Ni/photoredox dual catalysis system. nsf.gov
Main-Group Catalyst Applications in Si-N Bond Formation
While transition metals have been extensively studied, main-group elements are also effective catalysts for Si-N bond formation. The aluminum amide Al(NMe2)3, for instance, can act as a stoichiometric or catalytic reagent in the dehydrocoupling of amines and silanes. rsc.org This represents the first p-block metal catalytic system for N-H/Si-H dehydrocoupling, although its substrate scope is somewhat limited. rsc.org Kinetic studies of this system suggest a mechanism where the silane participates in the deprotonation of the amine, potentially through a hypervalent silicon hydride intermediate. rsc.org Cationic silicon(II) and germanium(II) compounds have also been identified as a new class of catalysts for various organosilicon reactions. mdpi.com
Hydrosilylation of Imines and Dealkenylative Coupling
Modern synthetic chemistry offers powerful catalytic methods for the formation of silicon-nitrogen bonds, moving beyond classical approaches. Hydrosilylation of imines and dealkenylative coupling represent two such advanced strategies for synthesizing aminosilanes.
Hydrosilylation of Imines: This method has emerged as a significant strategy for the catalytic conversion of imines to amines and their silylated analogues. google.com Traditionally dominated by transition-metal catalysts, recent advancements have seen the successful application of main-group metal catalysts, enhancing the sustainability of the process. google.comnih.gov For instance, cationic aluminum hydrides functionalized with bis(phosphinimino)amide have been shown to effectively catalyze the hydrosilylation of various imines. nih.gov The reaction proceeds through the formation of a Lewis adduct between the aluminum center and the imine nitrogen, which then reacts with a silane to yield the aminosilane product. nih.gov
Similarly, s-block metals like calcium and strontium have proven to be efficient catalysts. google.com Using catalysts such as (DMAT)₂Ca⋅(THF)₂ and (DMAT)₂Sr⋅(THF)₂ (where DMAT = 2-dimethylamino-α-trimethylsilylbenzyl), a range of aldimines and ketimines can be reduced with silanes like phenylsilane. google.com The mechanism for s-block metals typically follows a metal-hydride pathway. google.com A synergistic catalytic system involving calcium triflimide (Ca(NTf₂)₂) and potassium hexafluorophosphate (B91526) (KPF₆) has also been reported to effectively reduce aldimines with high yields under mild, room-temperature conditions. rsc.org
Dealkenylative Coupling: The dealkenylative coupling of amines with vinylsilanes is a recognized catalytic route for the synthesis of N-silylamines. rsc.org This transformation provides a direct method for creating Si-N bonds. While specific examples detailing the synthesis of bis(trimethylsilyl)aminosilane via this method are specialized, the general principle involves the catalyzed reaction of an amine with a vinyl-substituted silane, leading to the elimination of an alkene and the formation of the desired N-silylamine. rsc.org This approach is part of a modern toolkit for N-silylamine synthesis, valued for its catalytic nature and atom economy. rsc.org The catalysts often involve transition metals, such as rhodium, which are known to catalyze the cleavage of C-C bonds in alkenes for coupling reactions. nih.govresearchgate.net
Table 1: Catalytic Systems for Hydrosilylation of Imines
| Catalyst System | Substrates | Silane Example | Key Features |
| Cationic Aluminum Hydrides | Various Imines | Phenylsilane, Triethylsilane | Main-group catalysis; forms Lewis adduct intermediate. nih.gov |
| Calcium/Strontium Amides | Aldimines, Ketimines | Phenylsilane | s-block metal catalysis; follows a metal-hydride mechanism. google.com |
| Ca(NTf₂)₂ / KPF₆ | Aldimines | Not specified | Synergistic system; operates at room temperature with high yields. rsc.org |
Precision Synthesis and Purity Control for Advanced Applications
The utility of aminosilanes in high-technology fields necessitates exacting standards of purity. This requires synthetic protocols designed to minimize byproduct formation and sophisticated purification strategies to remove any remaining contaminants.
Mitigation of Undesirable Byproduct Formation in Aminosilane Synthesis
A primary goal in modern aminosilane synthesis is to avoid the formation of undesirable byproducts that can complicate purification and compromise the final product's performance.
Traditional synthesis often relies on the aminolysis of chlorosilanes. nih.gov This method is inherently atom-inefficient as it generates one equivalent of ammonium salt waste (e.g., ammonium chloride) for each Si-N bond formed. nih.govdoaj.org This salt can be corrosive and requires extensive purification steps for its removal.
Advanced Catalytic Methods: To circumvent this issue, catalytic dehydrocoupling has been developed as a sustainable alternative. This process involves the reaction of an amine with a hydrosilane, catalyzed by a range of metals, to form the Si-N bond with hydrogen gas as the only byproduct. nih.govdoaj.org This approach is significantly cleaner and more atom-efficient. Manganese-catalyzed dehydrocoupling, for example, has been used to synthesize various aminosilane precursors at ambient temperatures. organic-chemistry.org
Control of Reaction Conditions: Beyond the choice of reaction, precise control over synthesis conditions is crucial for preventing side reactions like polymerization and oligomerization.
Anhydrous Conditions: The presence of water can lead to the hydrolysis of reactants and products, forming siloxanes and other impurities. Therefore, carrying out the synthesis under strict anhydrous conditions, often in dried and deoxygenated solvents like toluene (B28343), is critical. nih.govreachemchemicals.com
Solvent Choice: The solvent can influence reaction pathways. For instance, in the functionalization of surfaces, using toluene is often considered key to forming well-ordered aminosilane monolayers, while greener solvents like ethanol (B145695) are also being explored. pressbooks.pub
Reactant Stoichiometry: Controlling the ratio of amine to silane can help direct the reaction towards the desired product and prevent the formation of poly-silylated species. nih.gov
Table 2: Comparison of Synthetic Routes and Byproduct Formation
| Synthetic Method | Typical Reactants | Primary Byproduct(s) | Mitigation Strategy |
| Chlorosilane Aminolysis | Chlorosilane, Amine | Ammonium Halide Salt | Inherently produces salt waste. nih.gov |
| Catalytic Dehydrocoupling | Hydrosilane, Amine | Hydrogen Gas (H₂) | Eliminates salt byproduct formation entirely. nih.govdoaj.org |
| Silylating Agent Reactions (e.g., with BSA) | Substrate, BSA | N-trimethylsilylacetamide | Byproducts are often volatile or easily removed. |
Advanced Purification Strategies for High-Purity Aminosilanes
Achieving the high purity required for applications like semiconductor manufacturing necessitates advanced purification strategies capable of removing trace amounts of metallic, organic, and salt impurities.
A multi-step purification process is often employed, combining several techniques to target different types of impurities.
Filtration: The first step after synthesis, particularly in methods that produce salt byproducts, is filtration. This can be performed under vacuum to efficiently remove the solid salt from the liquid aminosilane product. reachemchemicals.com Rinsing the collected salt cake with a suitable solvent or even the amine reagent can help recover any trapped product. reachemchemicals.com
Distillation: Fractional distillation under reduced pressure (vacuum distillation) is a cornerstone technique for purifying volatile liquid organosilicon compounds like aminosilanes. reachemchemicals.com By carefully controlling the temperature and pressure, components with different boiling points can be effectively separated. For bis(tertiary-butylamino)silane, distillation at temperatures between 70 to 90°C is effective. reachemchemicals.com
Solvent Rinsing and Extraction: For removing non-volatile impurities or weakly bonded residues, especially in surface deposition applications, a sequence of solvent rinses is common. A typical procedure might involve washing with toluene, followed by ethanol and water, to displace physisorbed molecules. reachemchemicals.com Liquid-liquid extraction can also be employed to separate the product from soluble impurities. reachemchemicals.com
Vapor-Phase Processing: In some applications, such as creating surface monolayers, vapor-phase silanization can be an alternative to solution-based methods. This approach can reduce the need for extensive solvent-based purification by directly depositing the silane from the gas phase onto a substrate. nih.gov
Chromatography: For analytical assessment of purity and for preparative-scale purification of less volatile or complex mixtures, chromatographic techniques are invaluable. High-Performance Liquid Chromatography (HPLC) is used for both analysis and purification of organosilicon compounds. nih.gov
Table 3: Advanced Purification Techniques for Aminosilanes
| Purification Technique | Principle of Separation | Impurities Targeted |
| Vacuum Filtration | Solid-Liquid Separation | Insoluble salt byproducts (e.g., amine hydrochlorides). reachemchemicals.com |
| Fractional Vacuum Distillation | Boiling Point Differences | Volatile organic impurities, residual reactants. reachemchemicals.com |
| Solvent Rinsing/Washing | Differential Solubility | Physisorbed molecules, unreacted starting materials. reachemchemicals.com |
| Liquid-Liquid Extraction | Differential Partitioning | Soluble organic or inorganic impurities. reachemchemicals.com |
| High-Performance Liquid Chromatography (HPLC) | Adsorption/Partitioning | Structurally similar compounds, non-volatile impurities. nih.gov |
Elucidation of Reactivity and Mechanistic Pathways of Bis Trimethylsilyl Aminosilane Systems
Fundamental Silicon-Nitrogen Bond Reactivity
The Si-N bond in aminosilanes is a key functional group that participates in a variety of chemical reactions. Its reactivity is influenced by the nature of the substituents on both the silicon and nitrogen atoms.
Heteroallene Insertion into Si-N Bonds
The insertion of heteroallenes, such as carbon dioxide (CO₂) and isocyanates, into the Si-N bond of aminosilanes is a well-established method for the formation of silylcarbamates and silylureas, respectively. researchgate.netresearchgate.net These reactions are of interest for the development of phosgene-free routes to isocyanates and for the synthesis of novel silicon-containing polymers and materials. researchgate.net
The reaction of aminosilanes with CO₂ can lead to the formation of carbamoyloxysilanes through insertion into the Si-N bond. researchgate.net The facility of this insertion is dependent on the nature of the amine, with alkylamines generally being more reactive than arylamines. researchgate.net The insertion of isocyanates into the Si-N bond of silylamines results in the formation of silyl-substituted ureas. researchgate.netacs.org This reactivity has been explored for the synthesis of various new materials. researchgate.net
While direct studies on bis(trimethylsilyl)aminosilane are not extensively detailed, the general reactivity pattern of aminosilanes suggests that it would undergo similar insertion reactions. For instance, a tin analogue, bis[bis(trimethylsilyl)amido]tin, has been shown to react with heteroallenes like CO₂, OCS, and CS₂, leading to complex products derived from the cleavage of the heteroallene. nih.gov This indicates that the bis(trimethylsilyl)amido ligand can facilitate reactions with these substrates.
Table 1: Examples of Heteroallene Insertion into Si-N Bonds
| Aminosilane (B1250345) Reactant | Heteroallene | Product Type | Reference |
|---|---|---|---|
| N-heterocyclic iminosilane | Carbon dioxide (CO₂) | Reversible insertion product | researchgate.net |
| Primary N-silylamines | Carbon dioxide (CO₂) | Carbamoyloxysilane | researchgate.netresearchgate.net |
| Primary N-silylamines | Phenylisocyanate | Silylurea derivative | researchgate.net |
| Bis[bis(trimethylsilyl)amido]tin | Carbon dioxide (CO₂) | Tin-oxo-carbamate cluster | nih.gov |
Silicon-Silicon Bond Scission in Polysilanyl Derivatives
The introduction of the bulky bis(trimethylsilyl)amino group onto a polysilane chain can influence its stability and reactivity. Research has shown that the reaction of perchloropolysilanes with lithium bis(trimethylsilyl)amide can lead to the formation of various aminopolysilanes. rsc.org
Interestingly, the monosubstituted and cyclic derivatives of these aminopolysilanes have been observed to undergo silicon-silicon (Si-Si) bond scission. rsc.org This fragmentation pathway competes with the desired substitution reaction and highlights the steric and electronic effects of the bis(trimethylsilyl)amino substituent on the polysilanyl backbone. The scission of the Si-Si bond leads to the formation of shorter silane (B1218182) fragments, which can complicate the synthesis and isolation of well-defined long-chain aminopolysilanes. rsc.org
Dealkynative Coupling Involving N-H and Si-C Bonds
A novel and efficient method for the formation of silicon-nitrogen bonds involves the dealkynative coupling of amines with alkynylsilanes. nih.govresearchgate.net This reaction, often catalyzed by a simple base like potassium bis(trimethylsilyl)amide (KHMDS), proceeds via the cleavage of an N-H bond in the amine and a Si-C(alkynyl) bond in the silane, with the concurrent formation of a new Si-N bond and the release of acetylene (B1199291) gas. nih.govresearchgate.net
This methodology offers a sustainable and atom-economical alternative to traditional methods of Si-N bond formation, such as the reaction of chlorosilanes with amines which produces salt byproducts. nih.gov The reaction demonstrates high chemoselectivity and a broad substrate scope, allowing for the silylation of various primary amines. nih.govresearchgate.net While the substrate in these studies is typically a primary amine reacting with a bis(alkynyl)silane, the underlying principle of N-H and Si-C bond activation is a key aspect of the reactivity of such systems.
Radical Reactivity of Bis(trimethylsilyl)aminyl Species
The bis(trimethylsilyl)aminyl radical, (Me₃Si)₂N•, is a nitrogen-centered radical that can be generated from various precursors, such as the photolysis of tetrakis(trimethylsilyl)tetrazene or N,O-bis(trimethylsilyl)hydroxylamine. rsc.org This radical exhibits a range of reactivities, including hydrogen atom abstraction and addition to unsaturated systems. rsc.org
Hydrogen Atom Abstraction Mechanisms
The bis(trimethylsilyl)aminyl radical readily abstracts hydrogen atoms from hydrocarbons. rsc.org This reactivity is a hallmark of aminyl radicals, which are known to engage in hydrogen atom transfer (HAT) processes. nih.gov The driving force for this reaction is the formation of the stable N-H bond in the resulting bis(trimethylsilyl)amine.
The mechanism of hydrogen atom abstraction by aminyl radicals can be influenced by the structure of both the radical and the hydrogen donor. In some cases, the reaction may proceed through the formation of a prereaction complex. For the bis(trimethylsilyl)aminyl radical, its ability to abstract hydrogen atoms makes it a useful reagent in radical-mediated transformations.
Radical Addition Reactions
In addition to hydrogen abstraction, the bis(trimethylsilyl)aminyl radical can undergo addition reactions with various unsaturated substrates. It has been shown to add to ethylene, phosphorus(III) compounds, and t-butyl isocyanide. rsc.org This reactivity highlights the nucleophilic character of the radical, allowing it to attack electron-deficient multiple bonds.
The addition of aminyl radicals to π-systems is a powerful tool for the formation of new carbon-nitrogen bonds. The regioselectivity of the addition is governed by the electronic properties of both the radical and the substrate. The bis(trimethylsilyl)aminyl radical, being more reactive than the dimethylaminyl radical, serves as a versatile intermediate in radical-based synthetic methodologies. rsc.org
Table 2: Reactivity of the Bis(trimethylsilyl)aminyl Radical
| Reactant | Reaction Type | Product/Outcome | Reference |
|---|---|---|---|
| Hydrocarbons | Hydrogen Atom Abstraction | Bis(trimethylsilyl)amine and alkyl radical | rsc.org |
| Ethylene | Radical Addition | Adduct with a new C-N bond | rsc.org |
| Phosphorus(III) compounds | Radical Addition | Phosphoranyl radical intermediate | rsc.org |
Theoretical and Experimental Kinetic Studies
The elucidation of the reactivity and mechanistic pathways of this compound systems is crucial for understanding and optimizing their applications. This section delves into the theoretical and experimental kinetic studies that provide insight into the factors governing these reactions.
Energy Barriers and Electronic Characteristics in Silane Reactions
The reactivity of silanes, including this compound, is fundamentally governed by the energy barriers of their reaction pathways and their electronic characteristics. Theoretical and experimental studies have provided significant insights into these aspects, particularly in the context of reactions such as hydrolysis, condensation, and bond activation.
Theoretical investigations, often employing density functional theory (DFT), are instrumental in mapping the potential energy surfaces of silane reactions. These studies help in identifying transition states and calculating the associated activation energy barriers. For instance, in the context of atomic layer deposition (ALD), the decomposition of aminosilane precursors on a substrate is a critical step. Computational studies have shown that the energy barrier for the rate-determining step can vary significantly depending on the precursor's molecular structure. nih.gov For example, bis(diethylamino)silane (B1590842) (BDEAS) has been found to have a lower energy barrier in its rate-determining step compared to tris(dimethylamino)silane (B81438) (TDMAS), suggesting a faster growth rate for BDEAS. nih.govrsc.org Such computational insights are crucial for designing precursors with optimal reactivity for specific applications.
The electronic characteristics of the silane molecule play a pivotal role in determining its reactivity. The silicon atom is more electropositive than carbon, hydrogen, and many transition metals, which leads to a partial positive charge on the silicon center and partial negative charges on the surrounding ligands. lsu.eduencyclopedia.pub This charge distribution influences the molecule's interaction with other reactants. For example, the Si-H bond is a polarized sigma bond that is more basic than H-H and Si-Si bonds, making it a better electron donor. encyclopedia.pub This property is central to its role in various reactions, including its ability to form stable compounds with metals through 3-center-2-electron non-classic interactions. encyclopedia.pub
Experimental kinetic studies, often utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provide real-world data to validate and complement theoretical findings. researchgate.net In situ NMR allows for the monitoring of the evolution of different species in the reaction medium over time, providing valuable kinetic data. researchgate.net For instance, studies on the hydrolysis of various alkoxysilanes have revealed that the reaction rates are influenced by factors such as pH and the nature of the organic substituents. researchgate.net Acidic conditions, for example, can enhance hydrolysis while slowing down self-condensation reactions. researchgate.net
The interplay between energy barriers and electronic characteristics is evident in various silane reactions. For instance, in palladium-catalyzed hydrosilylation of gem-difluoroallenes, the electron-withdrawing nature of the fluorine substituents influences the regioselectivity of the reaction by affecting the nucleophilicity of different positions in the allene. acs.orgacs.org DFT calculations have been employed to elucidate the transition states and energy barriers, providing a rationale for the observed product distribution. acs.orgacs.org
Table 1: Comparison of Activation Energies for Different Aminosilane Precursors in ALD
| Precursor | Rate-Determining Step | Activation Energy (kcal/mol) | Reference |
| Tris(dimethylamino)silane (TDMAS) | Final deligation step | >70 | nih.gov |
| Bis(diethylamino)silane (BDEAS) | Lower than TDMAS | Lower barrier | nih.govrsc.org |
| Diisopropylaminosilane (DIPAS) | - | - | nih.govrsc.org |
Note: This table provides a qualitative comparison based on available literature. Specific activation energy values can vary depending on the substrate and reaction conditions.
Comparative Analysis of Si-H and C-H Bond Abstraction
The abstraction of hydrogen atoms from Si-H and C-H bonds is a fundamental process in the chemistry of organosilicon compounds like this compound. A comparative analysis of these two processes reveals significant differences in their reactivity, which can be attributed to their distinct bond dissociation energies (BDEs) and electronic properties.
The Si-H bond is generally weaker than the C-H bond. For instance, the BDE of the Si-H bond in silane (SiH4) is approximately 91.7 kcal/mol, whereas the C-H bond BDE in methane (B114726) (CH4) is about 105.0 kcal/mol. nih.gov This difference in bond strength directly impacts the kinetics of H-abstraction reactions. Theoretical studies have consistently shown that the energy barriers for H-abstraction from silanes are lower than those for their alkane counterparts. nih.govnih.govresearchgate.net For example, the calculated barrier for H-abstraction from silane by a hydrogen atom is 4.9 kcal/mol, significantly lower than the 13.4 kcal/mol for methane. nih.govresearchgate.net A similar trend is observed when a methyl radical (CH3) is the abstracting species. nih.govresearchgate.net
This disparity in reactivity is also influenced by the different electronic distributions around the silicon and carbon atoms. The silicon atom is more electropositive than carbon, leading to a different distribution of reactive regions on the molecular surface. lsu.edunih.govresearchgate.net This can be visualized using electrostatic potential (ESP) maps, which show that silane has a larger nucleophilic region compared to methane. nih.gov These electronic differences, combined with the weaker Si-H bond, contribute to the lower activation energies for H-abstraction from silanes.
The activation of Si-H bonds can be achieved through various mechanisms, including oxidative addition, heterolytic cleavage, and σ-bond metathesis, often catalyzed by metal nanoparticles or complexes. nih.govu-strasbg.fr The interaction of the Si-H bond with a metal center can lead to the formation of σ-complexes, which can be considered as arrested states on the pathway to complete oxidative addition. u-strasbg.frrsc.org This type of activation is crucial in many catalytic processes.
In the context of radical reactions, silyl (B83357) radicals are key intermediates. They can be generated through the homolytic cleavage of Si-H bonds, often initiated by heat or light. nih.gov These silyl radicals are effective at abstracting halogen atoms from alkyl halides, a process that is often irreversible due to the significant difference in the BDEs of the newly formed Si-halogen bond and the original C-halogen bond. nih.gov For example, the BDE of a Si-Br bond is around 96 kcal/mol, while that of a C-Br bond is approximately 69 kcal/mol. nih.gov
Table 2: Comparison of Bond Dissociation Energies and H-Abstraction Barriers
| Molecule | Bond | Bond Dissociation Energy (kcal/mol) | H-Abstraction Barrier (H atom) (kcal/mol) | H-Abstraction Barrier (CH3 radical) (kcal/mol) | Reference |
| Silane (SiH4) | Si-H | 91.7 | 4.9 | 9.3 | nih.govresearchgate.net |
| Methane (CH4) | C-H | 105.0 | 13.4 | 17.5 | nih.govresearchgate.net |
| Disilane (Si2H6) | Si-H | 89.1 | 3.9 | - | nih.gov |
| Ethane (C2H6) | C-H | - | 10.5 | 15.0 | nih.gov |
Note: The BDE and barrier energy values are taken from theoretical studies and may vary slightly depending on the computational method used.
Influence of Steric Factors on Reaction Rates
Steric hindrance, the effect of the spatial arrangement of atoms on a molecule's reactivity, plays a significant role in the reactions of bulky molecules like this compound. numberanalytics.com The large trimethylsilyl (B98337) groups can physically obstruct the approach of reactants to the reactive centers of the molecule, thereby influencing the rates and pathways of reactions. fastercapital.com
In general, bulky substituents can slow down reaction rates by creating a physical barrier that restricts the accessibility of other molecules to the reactive site. fastercapital.com This is particularly relevant in reactions where a specific orientation of the reactants is required for the transition state to form. For example, in nucleophilic substitution reactions, sterically hindered substrates often exhibit decreased reactivity because the nucleophile's access to the reaction center is impeded. numberanalytics.com
In the context of silane chemistry, steric effects have been observed to influence various reactions, including hydrolysis, condensation, and reactions involving metal catalysts. For instance, in the hydrolysis of silanes, the steric hindrance of bulky organic groups can slow down the hydrolysis rates. nih.gov Studies on aminosilanes have shown that the order of hydrolysis rate is primary > secondary > tertiary aminosilanes, which is attributed to the increasing steric crowding around the nitrogen atom in secondary and tertiary amines. nih.gov
Similarly, in the context of palladium-catalyzed reactions, the steric profile of silanes has been shown to be a determining factor. In the oxidative addition of Si-H bonds to a Pd(0) complex, a lower equilibrium constant (Keq) is observed with increasing steric encumbrance at the silicon atom. acs.org This suggests that the reaction is less thermodynamically favorable for sterically congested silanes. acs.org Van't Hoff and Eyring analyses have further revealed a preference for unhindered silanes in these reactions. acs.org
However, the influence of steric factors is not always straightforward. In some cases, steric repulsion between bulky ligands can be counteracted by "steric attraction," which arises from dispersion interactions between large, anisotropically bulky ligands. vu.nl This can lead to unexpected conformational preferences and reactivity patterns.
The effect of steric hindrance is also evident in the formation of self-assembled monolayers (SAMs) from silanes. The size of the leaving group in octadecylsilanes has been shown to affect the thickness of the resulting SAM, which is attributed to differences in the hydrolysis rate of the silanes. nih.gov
Table 3: Effect of Steric Hindrance on Reaction Rates
| Reaction Type | System | Observation | Reference |
| Hydrolysis | Aminosilanes | Rate: primary > secondary > tertiary | nih.gov |
| Oxidative Addition | Silanes and Pd(0) complex | Lower Keq with increasing steric bulk | acs.org |
| Diels-Alder Reaction | Dienes with geminal bis(silane) groups | High exo-selectivity due to steric hindrance | researchgate.net |
| Self-Assembled Monolayers | Octadecylsilanes | SAM thickness depends on leaving group size | nih.gov |
Coordination Chemistry and Ligand Science of the Bis Trimethylsilyl Amide Anion
Steric and Electronic Influences of the Bis(trimethylsilyl)amide Ligand
The bis(trimethylsilyl)amide ligand is characterized by its significant steric bulk, a consequence of the two voluminous trimethylsilyl (B98337) groups attached to the nitrogen atom. This steric hindrance plays a crucial role in stabilizing complexes with low coordination numbers by preventing the approach of additional ligands to the metal center. wikipedia.org The bulky nature of the ligand also contributes to the lipophilicity of its metal complexes, rendering them soluble in nonpolar organic solvents. wikipedia.orgencyclopedia.pub This property is in stark contrast to simple metal halides, which are typically only soluble in reactive solvents. wikipedia.orgencyclopedia.pub
From an electronic standpoint, the [N(SiMe₃)₂]⁻ ligand is a strong σ-donor. The nitrogen atom's lone pair of electrons is readily available for coordination to a metal center. Furthermore, the electron-withdrawing nature of the silicon atoms is thought to diminish the basicity of the nitrogen lone pair, which in turn minimizes its ability to act as a bridging ligand. escholarship.org The potential for π-donation from the nitrogen p-orbitals to empty metal d-orbitals has been a subject of discussion, with some studies suggesting it is negligible. ox.ac.uk The combination of these steric and electronic factors makes the bis(trimethylsilyl)amide ligand a "super bulky" yet weakly coordinating anion, capable of stabilizing unusual coordination geometries and reactive metal centers.
The steric and electronic properties of the bis(trimethylsilyl)amide ligand can be fine-tuned by modifying the substituents on the silicon atoms. Increasing the steric bulk of these groups can lead to even greater kinetic stabilization of the resulting metal complexes. nih.gov
Synthetic Approaches to Metal Bis(trimethylsilyl)amide Complexes
A prevalent and general method for the synthesis of metal bis(trimethylsilyl)amide complexes involves a salt metathesis reaction between an anhydrous metal halide (typically a chloride) and an alkali metal bis(trimethylsilyl)amide, such as lithium, sodium, or potassium bis(trimethylsilyl)amide. wikipedia.orgencyclopedia.pub This reaction is driven by the formation of a solid alkali metal halide precipitate, which can be conveniently removed by filtration. The desired metal bis(trimethylsilyl)amide complex can then be isolated from the filtrate, often through distillation or sublimation. wikipedia.orgencyclopedia.pub
General Salt Metathesis Reaction: MCln + n M'[N(SiMe₃)₂] → M[N(SiMe₃)₂]n + n M'Cl (where M is a metal, M' is an alkali metal, and n is the valence of M)
Variations of this general approach exist. For instance, soluble precursors like TiCl₃(NMe₃)₂ or VCl₃(NMe₃)₂ have been used for the synthesis of the corresponding tris(bis(trimethylsilyl)amido) complexes of titanium and vanadium. wikipedia.org
For s-block metals, particularly the alkaline earth metals, direct reaction with bis(trimethylsilyl)amine is not feasible as the amine N-H is not sufficiently acidic. wikipedia.org However, these complexes can be prepared via transmetallation reactions, for example, by reacting the metal with tin(II) bis(trimethylsilyl)amide. wikipedia.org An improved synthesis for potassium-free calcium and barium complexes involves the reaction of benzylpotassium with the corresponding metal iodide, followed by reaction with bis(trimethylsilyl)amine. encyclopedia.pub
The synthesis of alkali metal bis(trimethylsilyl)amides themselves can be achieved through various routes. For example, lithium bis(trimethylsilyl)amide can be prepared by the reaction of n-butyllithium with bis(trimethylsilyl)amine. wikipedia.org Direct reaction of molten alkali metals with bis(trimethylsilyl)amine at high temperatures has also been described. wikipedia.org
It is important to note that the choice of solvent can influence the outcome of the synthesis, with coordinating solvents potentially leading to the formation of adducts. wikipedia.org Therefore, non-coordinating solvents like benzene (B151609) or toluene (B28343) are often employed to obtain the unsolvated complexes. wikipedia.org
Structural Characterization and Geometrical Distortions in Complexes
The structures of metal bis(trimethylsilyl)amide complexes are diverse and heavily influenced by the size and electronic properties of the metal ion, as well as the steric demands of the bulky ligands. These complexes can exist as monomers, dimers, trimers, or even tetramers, both in the solid state and in solution. wikipedia.orgencyclopedia.pub
Monomeric Complexes: Monomeric structures are often observed for metals that can be effectively shielded by a low number of bis(trimethylsilyl)amide ligands. For example, in the gas phase, Fe[N(SiMe₃)₂]₂ is monomeric with a two-coordinate iron center and S₄ symmetry. wikipedia.orgox.ac.uk Similarly, the beryllium complex [Be{N(SiMe₃)₂}₂] is monomeric in both the gaseous and crystalline phases with a linear N-Be-N arrangement. rsc.org
Oligomeric Complexes: In the solid state, many metal bis(trimethylsilyl)amide complexes form oligomers through bridging amido groups. For instance, the iron(II), manganese(II), and cobalt(II) complexes are dimeric in the crystalline phase with trigonal planar metal centers. wikipedia.orgox.ac.uk Alkali metal complexes also exhibit aggregation, with solvent-free lithium and sodium bis(trimethylsilyl)amide being trimeric and the potassium salt being dimeric in the solid state. encyclopedia.pub Heavier alkali and alkaline-earth metal complexes often form dinuclear structures with central four-membered M₂N₂ rings. rsc.orgrsc.org Group 11 metal complexes are particularly prone to oligomerization, forming tetramers in the solid state. wikipedia.org
Geometrical Distortions: The significant steric repulsion between the bulky bis(trimethylsilyl)amide ligands can lead to notable geometrical distortions in the coordination sphere of the metal. These distortions can manifest as:
Wide M-N-M and Si-N-Si angles: To alleviate steric strain, the angles within the ligand and between the ligands and the metal center can deviate significantly from ideal geometries. For instance, the Si-N-Si angle in monomeric M[N(SiMe₃)₂]₂ (M = Mn, Fe, Co) is opened to around 130°. ox.ac.uk
Asymmetric coordination of co-ligands: In complexes with additional ligands, intramolecular steric repulsion can cause these co-ligands to coordinate asymmetrically. rsc.org
Different proximal and distal M-N-Si bond angles: The steric pressure can also result in significant differences between the M-N-Si bond angles within the same complex. rsc.org
Pyramidalization at the metal center: While transition metal tris(amido) complexes often exhibit trigonal planar geometry, lanthanide analogues tend to be distorted towards a trigonal pyramidal structure. researchgate.net This is attributed to agostic interactions between the metal center and the β-Si-C bond of the ligand. researchgate.net
Coordination Chemistry Across the Periodic Table
The versatility of the bis(trimethylsilyl)amide ligand is demonstrated by its ability to form stable complexes with metals from across the periodic table, including the s-block, p-block, and d-block elements.
The coordination chemistry of s-block metal bis(trimethylsilyl)amides is well-established, with complexes of alkali metals (Group 1) and alkaline-earth metals (Group 2) being widely utilized as reagents in synthesis. rsc.org
Alkali Metal Complexes: Lithium, sodium, and potassium bis(trimethylsilyl)amides are commercially available and commonly used as strong, sterically hindered bases in organic and organometallic chemistry. wikipedia.orgencyclopedia.pub In the solid state, the solvent-free lithium and sodium complexes are trimeric, while the potassium complex is dimeric. encyclopedia.pub The addition of bidentate ether or amine ligands can lead to the formation of mononuclear or dinuclear complexes, depending on the metal and the ligand. rsc.orgrsc.org For example, with 1,2-dimethoxyethane (B42094) (dme), lithium forms a dinuclear complex, [(dme)LiN(SiMe₃)₂]₂, while sodium can form mononuclear species. rsc.orgrsc.org
Alkaline-Earth Metal Complexes: The synthesis of alkaline-earth metal bis(trimethylsilyl)amides can be achieved via salt metathesis or transmetallation reactions. wikipedia.orgencyclopedia.pub The structural chemistry of these complexes is largely dictated by the steric shielding of the bulky amide ligands. rsc.org For instance, [Be{N(SiMe₃)₂}₂] is monomeric with a linear N-Be-N geometry, while the magnesium analogue is dimeric in the solid state with a central Mg₂N₂ ring. rsc.org The coordination number of the metal can be influenced by the presence of co-ligands, leading to either four-coordinate or six-coordinate metal centers in mononuclear complexes. rsc.org
| S-Block Metal | Typical Complex Formula | Structural Features | Reference(s) |
| Lithium | [LiN(SiMe₃)₂]₃ | Trimeric in solid state | encyclopedia.pub |
| Sodium | [NaN(SiMe₃)₂]₃ | Trimeric in solid state | encyclopedia.pub |
| Potassium | [KN(SiMe₃)₂]₂ | Dimeric in solid state | encyclopedia.pub |
| Beryllium | [Be{N(SiMe₃)₂}₂] | Monomeric, linear N-Be-N | rsc.org |
| Magnesium | [Mg{N(SiMe₃)₂}₂]₂ | Dimeric with Mg₂N₂ ring | rsc.org |
| Calcium | [(L)Ca{N(SiMe₃)₂}₂] or [(L)₂Ca{N(SiMe₃)₂}₂] | Mononuclear with co-ligands (L) | rsc.org |
| Strontium | [(L)Sr{N(SiMe₃)₂}₂] or [(L)₂Sr{N(SiMe₃)₂}₂] | Mononuclear with co-ligands (L) | rsc.org |
| Barium | [Ba{N(SiMe₃)₂}₂]₂ | Dimeric | wikipedia.org |
The bis(trimethylsilyl)amide ligand also forms a variety of complexes with p-block elements. A common synthetic route is the reaction of the corresponding element halide with an alkali metal bis(trimethylsilyl)amide. wikipedia.orgencyclopedia.pub
Group 13: The aluminum complex, Al[N(SiMe₃)₂]₃, can be prepared by the general salt metathesis method or by reacting lithium aluminium hydride with bis(trimethylsilyl)amine. wikipedia.orgencyclopedia.pub
Group 14: Tin(II) bis(trimethylsilyl)amide, Sn[N(SiMe₃)₂]₂, is a commercially available and useful reagent for preparing other metal bis(trimethylsilylamides via transmetallation. wikipedia.orgencyclopedia.pub
Group 15: Bismuth(III) bis(trimethylsilyl)amide can be prepared in a similar manner to the Group 13 complexes. wikipedia.orgencyclopedia.pub
Sulfur-Nitrogen Chemistry: Metal bis(trimethylsilyl)amides have found utility in the synthesis of sulfur-nitrogen compounds. For example, [(Me₃Si)₂N]₂S serves as a precursor with pre-formed S-N bonds for the synthesis of tetrasulfur tetranitride (S₄N₄). encyclopedia.pub
| P-Block Element | Example Complex | Synthetic Method | Reference(s) |
| Aluminum | Al[N(SiMe₃)₂]₃ | Salt metathesis or reaction with LiAlH₄ | wikipedia.orgencyclopedia.pub |
| Tin | Sn[N(SiMe₃)₂]₂ | Reaction of SnCl₂ with alkali metal amide | wikipedia.orgencyclopedia.pub |
| Bismuth | Bi[N(SiMe₃)₂]₃ | Salt metathesis | wikipedia.orgencyclopedia.pub |
A vast number of d-block transition metal complexes with the bis(trimethylsilyl)amide ligand have been synthesized and characterized. The general synthetic method of reacting a metal halide with an alkali metal bis(trimethylsilyl)amide is widely applicable. wikipedia.orgencyclopedia.pub
The steric bulk of the ligand often leads to complexes with unusually low coordination numbers. For example, two-coordinate complexes of Mn(II), Fe(II), and Co(II) are known to be monomeric in the gas phase. wikipedia.orgox.ac.uk However, in the solid state, they often dimerize to form three-coordinate metal centers. wikipedia.org
The electronic configuration of the d-block metal plays a significant role in the geometry of the resulting complex. For instance, four-coordinate complexes of chromium and nickel often adopt a square planar geometry, which is typical for d⁴ and d⁸ electron counts, respectively. escholarship.org
The reactivity of these complexes has also been explored. For example, it was initially thought that the steric crowding in M{N(SiMe₃)₂}₃ complexes would prevent the formation of Lewis base adducts. However, it has been shown that with a judicious choice of donor molecules like nitriles or isocyanides, such complexes can be formed with titanium and vanadium. escholarship.org
| D-Block Metal | Example Complex | Structural/Electronic Features | Reference(s) |
| Titanium | Ti[N(SiMe₃)₂]₃ | Can form Lewis base adducts | wikipedia.orgescholarship.org |
| Vanadium | V[N(SiMe₃)₂]₃ | Can form Lewis base adducts | wikipedia.orgescholarship.org |
| Chromium | Cr[N(SiMe₃)₂]₃L₂ | Square planar geometry in some four-coordinate complexes | escholarship.org |
| Manganese | Mn[N(SiMe₃)₂]₂ | Monomeric in gas phase, dimeric in solid state | wikipedia.org |
| Iron | Fe[N(SiMe₃)₂]₂ | Monomeric in gas phase, dimeric in solid state | wikipedia.orgox.ac.uk |
| Cobalt | Co[N(SiMe₃)₂]₂ | Monomeric in gas phase, dimeric in solid state | wikipedia.org |
| Nickel | [Ni{N(SiMe₃)₂}₃]⁻ | Anionic complex with trigonal planar Ni(II) | acs.org |
| Copper | [CuN(SiMe₃)₂]₄ | Tetrameric in solid state | wikipedia.org |
| Zinc | Zn[N(SiMe₃)₂]₂ | Volatile, can be purified by distillation | wikipedia.org |
F-Block Lanthanide and Actinide Complexes
The chemistry of f-block elements with the bis(trimethylsilyl)amide ligand is extensive, largely due to the ligand's ability to form soluble, molecular complexes with these large and highly electropositive metals. wikipedia.org The synthesis of these complexes typically involves salt metathesis reactions between an alkali metal salt of bis(trimethylsilyl)amide and an anhydrous lanthanide or actinide halide. wikipedia.org
A general synthetic route involves the reaction of anhydrous metal chlorides with alkali metal bis(trimethylsilyl)amides. wikipedia.org For lanthanides, this is often carried out in a solvent like tetrahydrofuran (B95107) (THF), followed by extraction with a nonpolar solvent such as toluene to separate the product from the alkali metal chloride byproduct. wikipedia.org Lanthanide triflates also serve as convenient starting materials. wikipedia.org For actinides, a useful pathway utilizes THF adducts of the actinide triiodides as precursors. wikipedia.orgencyclopedia.pub
The resulting homoleptic tris(amide) complexes, M[N(SiMe₃)₂]₃, are valuable starting materials in organometallic f-block chemistry, as the parent metal halides often exhibit poor solubility or stability. wikipedia.orgencyclopedia.pub A variety of lanthanide silylamides are commercially available for this reason. wikipedia.org
The steric bulk of the bis(trimethylsilyl)amide ligand influences the geometry of the resulting complexes, which are often monomeric with a trigonal pyramidal coordination at the metal center. nih.gov However, dimeric and polymeric structures, often involving bridging halide or amide ligands, are also known, particularly when fewer than three bulky amide ligands are present. For instance, the reaction of LnCl₃ with two equivalents of sodium bis(trimethylsilyl)amide can yield dimeric complexes of the formula [Ln{N(SiMe₃)₂}₂(THF)(µ-Cl)]₂. cdnsciencepub.comcdnsciencepub.com
The table below summarizes some key f-block bis(trimethylsilyl)amide complexes.
| Complex | Metal | Appearance | Melting Point (°C) | Comments | Reference |
|---|---|---|---|---|---|
| La[N(SiMe₃)₂]₃ | La | White | 145-149 | Homoleptic complex. | wikipedia.org |
| Ce[N(SiMe₃)₂]₃ | Ce | Yellow-brown | 132-140 | Homoleptic complex. | wikipedia.org |
| Pr[N(SiMe₃)₂]₃ | Pr | Pale green | 155 | Homoleptic complex. | wikipedia.org |
| [Nd{N(SiMe₃)₂}₂(THF)(µ-Cl)]₂ | Nd | - | - | Dimeric complex with bridging chlorides. | cdnsciencepub.comcdnsciencepub.com |
| U[N(SiMe₃)₂]₃ | U | Red-purple | 137–140 | Sublimes at 80–100 °C. | encyclopedia.pub |
| Np[N(SiMe₃)₂]₃ | Np | - | - | Synthesized from AnI₃(THF)₄. | wikipedia.org |
| Pu[N(SiMe₃)₂]₃ | Pu | - | - | Synthesized from AnI₃(THF)₄. | wikipedia.org |
Ligand Transformations and Adduct Formation in Silylamide Chemistry
The reactivity of f-block bis(trimethylsilyl)amide complexes extends beyond simple ligand substitution. The metal center, while sterically shielded, remains Lewis acidic and can form adducts with a variety of donor molecules. rsc.org Furthermore, the ligands themselves can undergo transformations.
Adduct formation is a common phenomenon, where Lewis bases coordinate to the metal center, leading to an expansion of the coordination sphere. rsc.org The nature of the adduct depends on the Lewis base employed. For example, THF adducts are frequently observed, and in some cases, the THF can be replaced by other donors. rsc.org
Examples of Lewis base adducts with lanthanide bis(trimethylsilyl)amide complexes include those with:
Phosphine oxides: Me₃P=O forms adducts of the type [Ln(N(SiMe₃)₂)₃(O=PMe₃)]. rsc.org
Nitriles: Adducts with the general formula [trans-Ln(N(SiMe₃)₂)₃(NCR)₂] have been characterized. rsc.org
Ketones: Complexes such as [Ln(N(SiMe₃)₂)₃(O=CPh₂)] have been synthesized. rsc.org
N-heterocyclic carbenes (NHCs): Even soft donors like NHCs can displace harder ligands like THF to form complexes such as [Ln{N(SiMe₂H)₂}₃-{C(NMeCH)₂}]. rsc.org
Cyanide: Anionic ligands like cyanide can also form adducts, leading to species like [{M(N(SiMe₃)₂)₃}₂(CN)]⁻. rsc.org
Ligand redistribution reactions are also a facet of silylamide chemistry. For instance, the reaction of Ln[N(SiMe₃)₂]₃ with LnCl₃ can lead to the formation of mixed-ligand species like Ln[N(SiMe₃)₂]₂Cl and Ln[N(SiMe₃)₂]Cl₂. cdnsciencepub.comcdnsciencepub.com
Transformations involving the silylamide ligand itself have also been observed. In some cases, reactions can occur at the trimethylsilyl groups of the ligand. escholarship.orgescholarship.org
The table below provides examples of adducts formed from lanthanide bis(trimethylsilyl)amide complexes.
| Parent Complex Type | Lewis Base | Adduct Formula | Metals | Reference |
|---|---|---|---|---|
| Ln[N(SiMe₃)₂]₃ | Me₃P=O | [Ln(N(SiMe₃)₂)₃(O=PMe₃)] | La, Pr, Eu, Gd | rsc.org |
| Ln[N(SiMe₃)₂]₃ | Cyclohexyl cyanide | [trans-Ln(N(SiMe₃)₂)₃(NCCy)₂] | Nd, Er | rsc.org |
| Ln[N(SiMe₃)₂]₃ | Benzophenone | [Ln(N(SiMe₃)₂)₃(O=CPh₂)] | La, Ce, Eu, Tb, Yb, Y | rsc.org |
| Ln[N(SiMe₂H)₂]₃ | C(NMeCH)₂ | [Ln{N(SiMe₂H)₂}₃{C(NMeCH)₂}] | Y, La, Nd | rsc.org |
| Yb[N(SiMe₃)₂]₂ | DME | [Yb(N(SiMe₃)₂)₂(DME)] | Yb | rsc.org |
| Yb[N(SiMe₃)₂]₂ | THF | [Yb(N(SiMe₃)₂)₂(THF)₂] | Yb | rsc.org |
Comparative Ligand Field Theory with Related Silyl (B83357) Pnictogenides
A deeper understanding of the bonding in bis(trimethylsilyl)amide complexes can be gained by comparing them to complexes with analogous ligands containing heavier pnictogen donor atoms, such as the bis(trimethylsilyl)phosphide, [P(SiMe₃)₂]⁻. Ligand field theory (LFT), which describes the interaction between metal and ligand orbitals, provides a framework for this comparison. wikipedia.orgpurdue.edu
The primary difference between the amide and phosphide (B1233454) ligands lies in the nature of the donor atom: nitrogen versus phosphorus. Nitrogen is a harder Lewis base than phosphorus, a distinction that significantly influences the nature of the metal-ligand bond, particularly with the hard Lewis acidic f-block ions. nih.gov
Key points of comparison include:
Bonding: The Ln-N bond in amide complexes is shorter and more ionic in character compared to the longer, more covalent Ln-P bond in phosphide complexes. nih.gov This difference in bond length and character affects the steric environment around the metal center.
Coordination Number: Due to the longer Ln-P bonds, phosphide ligands exert a different steric influence than amides. This can lead to higher coordination numbers in phosphide complexes as more space is available around the metal center. nih.gov
Ligand Field Splitting: The energy levels of the metal's d-orbitals are split by the electrostatic field of the surrounding ligands. wikipedia.orgpurdue.edu The different donor properties of nitrogen and phosphorus lead to variations in the magnitude of this splitting (Δ). Weak field ligands, which are typically π-donors, result in a smaller Δ, while strong field ligands, often π-acceptors, lead to a larger Δ. libretexts.org The harder amide ligand generally creates a different ligand field environment than the softer phosphide ligand.
Electronic and Magnetic Properties: The differences in the ligand field environment directly impact the electronic and magnetic properties of the complexes. For instance, lanthanide(II) silylphosphide complexes have been shown to exhibit different luminescence lifetimes and magnetic anisotropy compared to their silylamide counterparts. nih.gov
The study of heavier silyl pnictogenide complexes is less developed than that of silylamides, partly due to the challenges in synthesizing and handling the pyrophoric and toxic alkali metal phosphide and arsenide precursors. nih.gov However, the existing data clearly indicate that replacing nitrogen with a heavier pnictogen has profound effects on the structure, bonding, and properties of the resulting f-block complexes. nih.govnih.gov
Advanced Materials Science Applications of Bis Trimethylsilyl Aminosilane Precursors
Precursors for Thin Film Deposition Technologies
Bis(trimethylsilyl)aminosilane serves as a key precursor for depositing thin films of silicon-based materials, which are fundamental to microelectronics and protective coatings. Its utility spans across various deposition techniques, primarily Chemical Vapor Deposition (CVD) and its role as a surface modifier in Atomic Layer Deposition (ALD).
Chemical Vapor Deposition (CVD) Applications
In CVD processes, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. HMDS is frequently used in plasma-enhanced CVD (PECVD) and ion beam-induced CVD (IBICVD) due to its volatility and its composition of silicon, nitrogen, carbon, and hydrogen.
Research has demonstrated that amorphous silicon carbonitride [Si(C,N)] thin films can be prepared by plasma-enhanced chemical vapor deposition using hexamethyldisilazane (B44280) and nitrogen, with hydrogen as a carrier gas. researchgate.net The properties of these films can be controlled by adjusting parameters such as substrate temperature, radio frequency (r.f.) discharge power, and the flow rates of the reactive gases. researchgate.net In other studies, PECVD using an HMDS and argon mixture in a low-frequency (40 kHz) plasma reactor was shown to produce films containing Si-CH3 and Si-N bonds. ispc-conference.org At low power and high pressure, the formation of these bonds is favored, while higher power can lead to oxidation from residual oxygen in the chamber. ispc-conference.org
The use of an ion beam-induced CVD (IBICVD) method with an O+ ion beam and HMDS as the source material can produce silicon dioxide films at room temperature. aip.org This technique has been shown to be more suitable for SiO2 film formation than when using hexamethyldisilane (B74624) (a related compound without nitrogen) as the source material. aip.org
The table below summarizes typical parameters for CVD processes using this compound.
| Film Type | Deposition Method | Precursors | Deposition Temperature | Key Findings |
| Silicon Carbonitride (SiCN) | PECVD | HMDS, N₂, H₂ | Variable | Film properties are dependent on substrate temperature, RF power, and gas flow rates. researchgate.net |
| Modified Silicon (Si-CH₃, Si-N) | Low-Frequency PECVD | HMDS, Ar | ~35°C | Low power (~10W) and high pressure (~2 Torr) favor the formation of Si-CH₃ and Si-N bonds. ispc-conference.org |
| Silicon Dioxide (SiO₂) | Combustion CVD (CCVD) | HMDS, Oxidizer | High Temperature | Produces SiO₂ protective coatings; precursor concentration affects agglomerate size and coating thickness. |
| Silicon Dioxide (SiO₂) | Ion Beam-Induced CVD | HMDS, O⁺ ion beam | Room Temperature | Effective for forming SiO₂ films; HMDS is a more suitable precursor than Hexamethyldisilane for this method. aip.org |
Atomic Layer Deposition (ALD) Processes
Atomic Layer Deposition is a thin film deposition technique based on sequential, self-limiting surface reactions. While a wide range of aminosilane (B1250345) precursors are used in ALD, the role of this compound (HMDS) is most prominently documented not as a primary film-forming precursor, but as a crucial surface inhibitor for achieving area-selective deposition.
The ALD of silicon nitride films typically employs other aminosilane precursors, such as bis(tert-butylamino)silane (BTBAS). sigmaaldrich.comtue.nl These molecules are often preferred in ALD due to their specific reactivity and ligand design, which facilitates the self-limiting surface reactions required for layer-by-layer growth. While HMDS is used to deposit silicon nitride via CVD techniques, its direct application as a primary silicon precursor in thermal or plasma-enhanced ALD processes is less common in published research. mdpi.com
For the ALD of silicon oxide, precursors like bis(dimethylaminomethylsilyl)trimethylsilylamine have been specifically designed and studied. rsc.org While HMDS can be used to form SiO₂ via CVD, its role in ALD is primarily for surface functionalization rather than as the main reactant. It is often used to treat surfaces to control the nucleation and growth of subsequently deposited films.
The synthesis of silicon carbon nitride films is well-established using CVD methods with HMDS. researchgate.net However, the use of HMDS as a primary precursor in an ALD cycle to grow SiCN is not widely documented. ALD of ternary compounds like SiCN often requires complex process development, and the literature currently focuses on other specifically designed precursors. mdpi.comresearchgate.net
A significant and advanced application of this compound in ALD is its use as a small molecule inhibitor (SMI) to achieve area-selective deposition (ASD). arradiance.com AS-ALD is a bottom-up fabrication technique that enables material deposition on specific "growth areas" of a substrate while preventing it on adjacent "non-growth areas." bohrium.com
This is achieved by selectively deactivating the non-growth surface. HMDS is particularly effective at passivating oxide surfaces, such as silicon dioxide (SiO₂). The mechanism involves the reaction of HMDS with surface hydroxyl (-OH) groups, which are the primary reactive sites for many ALD precursor molecules. This reaction consumes the -OH groups and terminates the surface with inert trimethylsilyl (B98337) groups, rendering it hydrophobic and non-reactive to the subsequent ALD precursor pulses.
This inhibition strategy is a promising alternative to using larger, more complex self-assembled monolayers (SAMs). arradiance.com SMIs like HMDS can be applied quickly from the vapor phase and can even be re-dosed during the ALD process to maintain surface passivation and enhance selectivity. arradiance.com
| Application | Technology | Target Surface (Non-Growth) | Inhibitor | Mechanism | Key Advantage |
| Area-Selective Deposition | ALD | Silicon Dioxide (SiO₂) and other oxides | This compound (HMDS) | Reacts with surface -OH groups, creating a non-reactive, hydrophobic surface. nih.gov | Enables bottom-up nanofabrication, reducing the need for complex lithography steps. arradiance.combohrium.com |
| Surface Passivation | ALD | Various oxides | This compound (HMDS) | Chemical passivation by eliminating precursor adsorption sites from the surface. nih.gov | Compatible with high-volume manufacturing due to vapor-phase application. arradiance.com |
Fabrication of Nanostructured Materials
The synthesis and modification of materials at the nanoscale are critical for developing new technologies. Aminosilane precursors play a significant role in this field, from surface functionalization to the creation of novel nanomaterials.
The functionalization of nanoparticle surfaces is essential to prevent agglomeration, improve dispersion in various media, and impart specific chemical reactivity. While aminosilanes are widely used for this purpose, specific research detailing the application of this compound for nanoparticle surface modification is not extensively documented in publicly available literature. However, the principles of aminosilane grafting are well-established. For instance, aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES) and 3-(2-aminoethylamino) propyldimethoxymethylsilane (AEAPMS) have been successfully grafted onto the surface of thermally stabilized mesoporous silicon nanoparticles. researchgate.net This process involves the covalent bonding of the silane (B1218182) to the nanoparticle surface, which can improve colloidal stability and introduce reactive amine groups for further functionalization, such as the attachment of fluorescent dyes. researchgate.netnih.gov The presence of amino groups on the surface can also enhance the adsorption of biomolecules. researchgate.net
The stability of these aminosilane coatings is a critical factor. Studies on magnetic nanoplatelets have shown that an amino-silane coating's stability can be superior when applied to nanoparticles that have been pre-coated with silica (B1680970). nih.gov Research on various aminosilane films deposited via chemical vapor deposition has also been conducted to assess their surface coverage, roughness, and stability under different conditions. nih.gov
Bis(trimethylsilyl)amino ligands are instrumental in the synthesis of precursors for metal-containing thin films. A notable example is the use of bis[bis(trimethylsilyl)amino]tin(II) as a precursor for the atomic layer deposition (ALD) of tin oxide (SnO) thin films. aip.org ALD allows for highly controlled, self-limited growth of films with sub-nanometer thickness control. google.com
In this process, the tin precursor, which incorporates the bis(trimethylsilyl)amino ligands, is introduced into a reactor to deposit a thin film on a substrate like silicon or glass. aip.org The growth rate and properties of the resulting film depend on parameters such as temperature and the co-reactant (e.g., water or ozone). Films deposited using water as the oxygen source have shown a crystalline tetragonal SnO phase, while those deposited with ozone tended to be amorphous and contained silicon impurities. aip.org The ability to create uniform films on complex structures, such as TiO2 nanotubes, highlights the utility of these precursors in fabricating advanced electronic components like p-n junctions. aip.org
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Characteristics |
| bis[bis(trimethylsilyl)amino]tin(II) | Water | 100-250 | 0.05-0.18 | Crystalline (tetragonal SnO) |
| bis[bis(trimethylsilyl)amino]tin(II) | Ozone | 80-200 | 0.05-0.11 | Amorphous, silicon impurities |
Table 1: Atomic Layer Deposition of Tin Oxide Thin Films. Data sourced from AIP Publishing. aip.org
Furthermore, related research has explored the aminolysis of metal-bis(trimethylsilyl)amides of manganese, iron, and cobalt to synthesize silylene complexes, demonstrating the versatility of these compounds in organometallic chemistry. researchgate.net
Research in Environmental Remediation Technologies
The development of effective methods for environmental cleanup is a major area of scientific research. One key focus is the capture of greenhouse gases like carbon dioxide.
Amine-based materials are promising candidates for capturing carbon dioxide (CO2) from flue gas and the atmosphere due to the reversible reaction between amines and CO2. Research in this area has explored various amine-functionalized materials, including aminosilane-modified solids.
While direct studies on this compound for CO2 capture are not prominent in the literature, research on related bis-amino compounds demonstrates the potential of this class of molecules. For example, novel solvents activated with bis(3-aminopropyl)amine (B123863) (APA) have been investigated for their efficiency in capturing CO2. rsc.org These studies measure the absorption rates and capacity of CO2 in aqueous solutions containing the bis-amino compound, often in combination with other amines like 2-amino-2-methyl-1-propanol (B13486) (AMP). rsc.org The findings indicate that such systems can be effective for CO2 absorption, with the reaction mechanism following the zwitterion model typical for primary and secondary amines. rsc.org Other research has focused on amino acid-based systems for CO2 capture and its subsequent conversion into useful products like formates. rsc.org
Exploratory Research in Biomedical Materials
The interface between materials and biological systems is crucial for the success of medical devices, implants, and cell culture technologies. Surface modification with biocompatible molecules is a key strategy in this field.
Aminosilanes are widely employed to functionalize surfaces for biomedical applications. nih.gov A significant application of bis-amino silanes has been demonstrated in the fabrication of microfluidic devices for long-term cell culture. researchgate.netresearchgate.net Stable bonding of porous membranes, such as PET, to PDMS is critical for creating microphysiological systems that mimic human organ functions in vitro. researchgate.net The use of a bis-amino silane treatment has been shown to create robust bonds that are compatible with cell culture, allowing for the seeding, growth, and differentiation of cells like C2C12 myoblasts. researchgate.net The stability of these bonds in culture media is a significant advantage over other methods. researchgate.net
Additionally, aminosilane coatings on magnetic nanoparticles are being explored as potential vehicles for targeted drug delivery, such as for antibiotics. researchgate.net These coatings can enhance the loading of therapeutic agents and improve the biocompatibility of the nanoparticles. While these studies often use common aminosilanes like APTES, the underlying principle of using amine-functionalized surfaces is directly relevant to the potential applications of more complex silanes like this compound in the biomedical field. researchgate.netnih.goviu.edu
Functionalization of Biomaterials for Tissue Engineering
The functionalization of biomaterials is a critical step in tissue engineering, aiming to create scaffolds that support cell adhesion, proliferation, and differentiation. While aminosilanes are widely used for this purpose, specific research highlights the utility of molecules containing bis-amino silane structures for robust surface modification.
One area of application involves the use of bis-amino silanes to create stable chemical bonds between different types of materials used in long-term cell culture devices, which are fundamental to many tissue engineering strategies. For instance, the stable bonding of porous membranes like polyethylene (B3416737) terephthalate (B1205515) (PET) to polydimethylsiloxane (B3030410) (PDMS) microfluidic devices is crucial for creating in vitro models of human tissues. Research has demonstrated that a bis-amino silane functionalization method can create a highly reactive network of silane groups on the surface of a thermoplastic elastomer. researchgate.net This process typically involves the activation of the material surface, for example through oxygen plasma treatment, followed by the condensation of the bis-amino silane at an elevated temperature. researchgate.net This creates a durable, cross-linked silane layer that can readily bond to another oxidized surface, such as PDMS. researchgate.net
Another innovative approach in tissue engineering is the use of photopolymerizable hydrogels. These materials can be cured in the presence of cells to form complex, tissue-like structures. Bis(trimethylsilyl)amino-modified Type II photoinitiators have been developed for the near-UV LED photopolymerization of acrylates to form hydrogels. researchgate.net These photoinitiators demonstrate high efficiency and, notably, can alleviate the oxygen inhibition that often plagues photopolymerization processes. researchgate.net The proposed mechanism suggests that the moisture-induced decomposition of the initiator generates silicon-containing fragments that migrate to the surface and hinder oxygen penetration, rather than the initiator itself self-floating. researchgate.net The mild formation conditions and biocompatibility of the resulting hydrogels make them highly suitable for applications such as cell encapsulation and the fabrication of scaffold materials for tissue engineering. researchgate.net
| Research Finding | Biomaterial Application | Significance |
| Bis-amino silane functionalization creates strong, stable bonds between PET membranes and PDMS devices. researchgate.net | Long-term cell culture systems for tissue modeling. | Enables the creation of robust microphysiological systems that better mimic human organ function in vitro. researchgate.net |
| Bis(trimethylsilyl)amino-modified photoinitiators improve hydrogel formation under near-UV light. researchgate.net | 3D printing of hydrogel scaffolds for tissue engineering. | Overcomes oxygen inhibition, allowing for more efficient and biocompatible fabrication of complex tissue scaffolds. researchgate.net |
Nanomedicine Systems Development
The development of nanomedicine systems for drug delivery and diagnostics often relies on the precise surface modification of nanoparticles to ensure biocompatibility and targeting capabilities. While direct use of this compound in this context is not prominent, the principles of aminosilanization are central. The "bis(trimethylsilyl)amino" functional group can be a precursor in the synthesis of more complex silane coupling agents.
For example, N,N-bis(trimethylsilyl)allylamine is a useful intermediate for producing 3-aminopropylalkoxysilanes, which are common silane coupling agents. google.com These agents are then used to functionalize nanoparticles and other surfaces. The synthesis of N,N-bis(trimethylsilyl)allylamine can be achieved through the disproportionation reaction of N-trimethylsilylallylamine. google.com This highlights the role of bis(trimethylsilyl)amino compounds as key building blocks in creating the functional molecules used in nanomedicine.
Furthermore, a tin-containing compound, Bis[bis(trimethylsilyl)amino]tin(II), is noted for its application in the synthesis of various organic molecules and has been listed with potential relevance to medical devices. gelest.com While not a direct application of the silicon-based compound , it points to the broader utility of the bis(trimethylsilyl)amino ligand structure in advanced materials synthesis.
| Precursor/Related Compound | Application Area | Relevance to Nanomedicine |
| N,N-bis(trimethylsilyl)allylamine | Synthesis of silane coupling agents. google.com | Serves as an intermediate in the production of aminosilanes used for surface modification of nanoparticles for drug delivery and diagnostics. google.com |
| Bis[bis(trimethylsilyl)amino]tin(II) | Organic synthesis, listed for medical device applications. gelest.com | The bis(trimethylsilyl)amino ligand is a component of a molecule with potential in the medical field, indicating the structural motif's importance. gelest.com |
Computational and Theoretical Insights into Bis Trimethylsilyl Aminosilane Systems
Quantum Chemical Characterization of Electronic Structures
Quantum chemical calculations are instrumental in elucidating the electronic and geometric structures of silylamines. While specific studies on bis(trimethylsilyl)aminosilane are limited, extensive research on the closely related tris(trimethylsilyl)amine (B75434) (N(Si(CH3)3)3) offers valuable analogous insights.
The electronic properties of aminosilanes, including the nature of the Si-N bond, have been a subject of theoretical interest. N-silylamines exhibit distinct electronic characteristics that influence their reactivity. rsc.org Computational studies on mono(alkylamino)silane precursors have explored their dissociative reactions on surfaces, providing data on adsorption energies, reaction energy barriers, and the influence of different alkylamino ligands. researchgate.net These studies highlight the role of electronic structure in determining reaction pathways and efficiencies.
Table 1: Comparison of Structural Parameters for Related Silylamines
| Compound | Si-N Bond Length (pm) | Si-N-Si Angle (°) | Reference |
| Tris(trimethylsilyl)amine | 175.5(3) | ~120 | psu.edu |
| NH(SiH3)2 | 172.5(3) | 127.7(1) | psu.edu |
| NMe(SiMe3)2 | 171.9(4) | - | psu.edu |
Mechanistic Investigations using Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving aminosilanes. umanitoba.ca These methods allow for the exploration of reaction pathways, the identification of intermediates and transition states, and the calculation of activation energies, providing a detailed picture of reaction dynamics. escholarship.org
Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.orgpressbooks.pub It assumes a quasi-equilibrium between reactants and an activated complex at the transition state. wikipedia.org Computational studies employ TST to calculate reaction rate constants and understand the factors governing reaction kinetics. libretexts.org
For aminosilane (B1250345) reactions, computational modeling can delineate the reaction pathways. For instance, in the reaction of (3-aminopropyl)dimethylmethoxysilane (B1222537) with a silsesquioxane silanol, computational analysis suggested a catalytic, second-order reaction with respect to the aminosilane. nih.gov Dynamic calculations of the activation energy were found to be in better agreement with experimental results than non-dynamic calculations, highlighting the importance of considering the rapid nature of proton transfer steps. nih.gov The investigation of reaction mechanisms can be further enhanced by analyzing the intrinsic reaction coordinate (IRC) path, which connects the transition state to reactants and products. smu.edu
Density Functional Theory (DFT) has become a standard method for studying the reactivity of chemical systems. nih.gov In the context of aminosilanes, DFT has been used to investigate surface reactions, which are crucial for applications like atomic layer deposition (ALD).
Studies on the ALD of silicon oxide and silicon nitride using various aminosilane precursors have utilized DFT to compare reaction energetics. For example, the reactions of diisopropylaminosilane (DIPAS), bis(diethylamino)silane (B1590842) (BDEAS), and tris(dimethylamino)silane (B81438) (TDMAS) on a hydroxyl-terminated WO3 surface were compared. rsc.orgrsc.org BDEAS was found to have the lowest energy barrier in the rate-determining step, suggesting it would have the fastest growth rate. rsc.orgrsc.org However, the binding strength of the leaving amine from DIPAS was weaker, indicating it might lead to fewer impurities. rsc.orgrsc.org Such studies are critical for designing and selecting optimal precursors for thin film deposition.
Advanced Kinetic Modeling for Silane (B1218182) Reactivity
Advanced kinetic modeling provides a framework for predicting the behavior of complex reaction systems over time. For silane-based reactions, these models can incorporate various factors, including reaction mechanisms, temperature dependencies, and the influence of catalysts or inhibitors.
Kinetic modeling has been applied to understand the thermal decomposition of silanes and the kinetics of polymerization reactions. acs.orgyoutube.com For instance, a kinetic model was developed to predict the lifetime of silane cross-linked polyethylene (B3416737) in a nuclear environment, taking into account the effects of fillers and interfacial degradation. nih.govmdpi.com In the context of aminosilane reactions, kinetic studies combined with computational modeling have been used to understand the reaction between (3-aminopropyl)dimethylmethoxysilane and a silsesquioxane silanol. nih.gov The study revealed a negative temperature dependence on the reaction rate above 245 K, attributed to the formation of a prereaction complex. nih.gov
Molecular Dynamics Simulations of Interfacial Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules at interfaces. researchgate.net This is particularly relevant for aminosilanes, which are often used as coupling agents and for surface modification.
MD simulations have been employed to investigate the interfacial interactions of silane molecules with various surfaces. For example, simulations have been used to study the toughening mechanism of 3-(aminopropyl)triethoxysilane (3-APTES) in calcium-silicate-hydrate (CSH) structures. mdpi.com These simulations showed that 3-APTES enhances the tensile properties and toughness of the material by increasing the energy required for fracture and improving atom density. mdpi.com Other MD studies have focused on the role of silane coupling agents at the interface between glass fibers and epoxy resins, revealing how different silane structures affect the mechanical properties and failure mechanisms of the composite material. tandfonline.comresearchgate.net These simulations provide molecular-level insights into how silanes improve adhesion and durability at interfaces.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Bis(trimethylsilyl)aminosilane, providing detailed information about the hydrogen, carbon, silicon, and nitrogen environments within the molecule.
¹H NMR: Proton NMR spectra provide information on the hydrogen atoms. For a compound like N,N-bis(trimethylsilyl)silanamine (((CH₃)₃Si)₂N-SiH₃), one would expect to observe two primary signals: one corresponding to the protons of the two equivalent trimethylsilyl (B98337) (Si(CH₃)₃) groups and another for the protons on the silane (B1218182) (SiH₃) group. The integration of these signals would correspond to the ratio of protons in each environment.
¹³C NMR: The ¹³C NMR spectrum is expected to show a single signal for the equivalent methyl (CH₃) carbons of the two trimethylsilyl groups. The chemical shift of this signal is characteristic of carbons attached to a silicon atom.
²⁹Si NMR: As a key technique for organosilicon compounds, ²⁹Si NMR distinguishes between the different silicon environments. Two distinct signals are anticipated: one for the central silicon atom of the silane group and another for the two equivalent silicon atoms of the trimethylsilyl groups.
¹⁵N NMR: This technique, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the chemical environment of the central nitrogen atom.
Investigations into related compounds, such as mixtures of bis-[trimethoxysilylpropyl]amine and vinyltriacetoxysilane, have utilized ¹H, ¹³C, and ²⁹Si NMR to track complex reactions, including hydrolysis and condensation, demonstrating the power of NMR in analyzing silane chemistry. researchgate.net
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | δ ≈ 0.1-0.3 | Singlet | Protons of the -Si(CH₃)₃ groups. |
| ¹H | Variable | Singlet | Protons of the -SiH₃ group. |
| ¹³C | δ ≈ 0-5 | Singlet | Carbons of the -Si(CH₃)₃ groups. |
| ²⁹Si | Variable | Singlet | Silicon of the -SiH₃ group. |
| ²⁹Si | Variable | Singlet | Silicon of the -Si(CH₃)₃ groups. |
Mass Spectrometric Techniques
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for analyzing volatile components in a mixture.
The electron ionization (EI) mass spectrum of a trimethylsilyl-containing compound is often characterized by specific fragmentation patterns. A molecular ion peak (M⁺) may be observed, although it can be weak in some cases. More prominent are the fragments resulting from the loss of a methyl group ([M-CH₃]⁺ or M-15). The most characteristic and often the base peak in the spectrum is the ion at a mass-to-charge ratio (m/z) of 73, which corresponds to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. kemdikbud.go.id This fragment is a key identifier for compounds containing a trimethylsilyl moiety. kemdikbud.go.idnih.gov
Table 2: Predicted Key Mass Fragments for this compound
| Fragment | m/z Value | Description |
|---|---|---|
| [M]⁺ | 177.1 | Molecular Ion |
| [M-CH₃]⁺ | 162.1 | Loss of a methyl group |
X-ray Diffraction (XRD) for Structural Elucidation
For this compound, a single-crystal XRD study would provide unambiguous proof of its molecular structure. While a specific study for this exact compound is not detailed, analysis of closely related structures, such as metal complexes of the bis(trimethylsilyl)amide ligand ([N(SiMe₃)₂]⁻), reveals important structural features. nih.govresearchgate.net These studies consistently show that the geometry around the nitrogen atom is trigonal planar, and they provide precise measurements for the Si-N and Si-C bond lengths and the Si-N-Si bond angle. nih.govresearchgate.net This planarity is a key feature of the bis(trimethylsilyl)amino group. researchgate.net Such studies on analogous compounds also allow for the investigation of subtle electronic effects, like agostic interactions between a metal center and Si-C bonds. nih.gov
Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline properties of a material. While it does not provide the atomic-level detail of a single-crystal study, it is invaluable for phase identification, determination of crystal purity, and analysis of the material's crystallite size. For this compound, PXRD would be used to confirm that a synthesized batch consists of a single crystalline phase and to match its diffraction pattern against a known standard. Related techniques like X-ray Reflectivity (XRR) have been used to study the microstructure and density of thin films made from similar bis-aminosilane compounds. ntnu.noresearchgate.net
Table 3: Expected Structural Parameters from XRD
| Parameter | Expected Value/Geometry | Source of Prediction |
|---|---|---|
| Geometry at Nitrogen | Trigonal Planar | Analogy to metal-amide complexes nih.govresearchgate.net |
| Si-N-Si bond angle | ~120-130° | Analogy to metal-amide complexes nih.govresearchgate.net |
| Si-N bond length | ~1.70-1.75 Å | Analogy to metal-amide complexes nih.govresearchgate.net |
Vibrational Spectroscopy (Infrared, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic frequencies, making these methods excellent for structural confirmation.
For this compound, the spectra would be dominated by vibrations of the trimethylsilyl groups and the central Si-N-Si framework. Key expected bands include:
C-H stretching: Found in the 2960-2850 cm⁻¹ region.
Si-H stretching: A strong, sharp band typically appears around 2100-2200 cm⁻¹, which would be a key identifier for the silane (-SiH₃) moiety.
CH₃ deformation: Asymmetric and symmetric deformation modes of the methyl groups attached to silicon appear near 1410 cm⁻¹ and 1250 cm⁻¹, respectively.
Si-N stretching: The asymmetric Si-N-Si stretch is a strong band typically observed in the 900-1000 cm⁻¹ range.
Si-C stretching: These vibrations occur in the 600-800 cm⁻¹ region.
Studies on other complex trimethylsilyl derivatives have used IR and Raman spectroscopy, often in conjunction with quantum mechanical calculations, to make detailed assignments of the observed vibrational modes. nih.gov
Table 4: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|
| ν(C-H) | 2960-2850 | IR, Raman |
| ν(Si-H) | 2150 | IR (Strong) |
| δ(CH₃) | 1410, 1250 | IR, Raman |
| νₐₛ(Si-N-Si) | 930-940 | IR (Strong) |
| ρ(CH₃) | 840 | IR (Strong) |
Chromatographic Separation and Analysis (GC, GC-MS)
Gas Chromatography (GC) is the premier technique for separating and analyzing volatile compounds like this compound. The compound is injected into the instrument, vaporized, and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column.
The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific experimental conditions. researchgate.net For definitive identification, the GC is often coupled to a Mass Spectrometer (GC-MS). As the separated compound elutes from the GC column, it is immediately ionized and analyzed by the MS, providing a mass spectrum that serves as a molecular fingerprint. kemdikbud.go.idnih.gov This combination of separation by GC and identification by MS makes GC-MS an indispensable tool for verifying the purity and identity of this compound and for analyzing its presence in reaction mixtures. kemdikbud.go.idnih.gov
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)
Thermal analysis is crucial for understanding the stability and reaction kinetics of aminosilane (B1250345) precursors during deposition processes like Atomic Layer Deposition (ALD). The sticking coefficient, which is the probability of a precursor molecule adsorbing onto a surface, is a key temperature-dependent parameter.
In a study on bis-diethyl aminosilane (BDEAS), a related aminosilane precursor, the temperature-dependent sticking coefficient was investigated for the ALD of silicon dioxide (SiO₂). The analysis revealed a clear Arrhenius dependence, indicating that the adsorption process is thermally activated. The sticking coefficient was observed to increase with the substrate temperature within the studied range of 200 to 350 °C. researchgate.net This behavior is critical for controlling film growth rates and conformity in high-aspect-ratio structures. Unlike BDEAS, the sticking coefficient for trimethylaluminum (B3029685) (TMA), a common ALD precursor, showed no significant temperature dependence in its deposition window. researchgate.net
Table 1: Sticking Coefficient (SC) Temperature Dependence for BDEAS (Note: Data derived from studies on the related compound Bis-diethyl aminosilane)
| Deposition Temperature (°C) | Sticking Coefficient (SC) Behavior | Implication |
|---|---|---|
| 200 - 350 | Increases with temperature (Arrhenius dependence) | The surface reaction is a thermally activated process. researchgate.net |
| > 300 | Assumed to reach maximum activation | Defines the optimal temperature window for efficient deposition. researchgate.net |
Surface and Film Characterization Methods
When this compound or similar precursors are used to create thin films or modify surfaces, a variety of characterization methods are employed to analyze the resulting material's properties, from porosity and composition to surface-specific chemical bonding.
Ellipsometric Porosimetry (EP) is a powerful non-destructive technique used to characterize the porosity, pore size distribution, and mechanical properties of thin films. semilab.comsemilab.com The method involves monitoring the changes in the optical properties (refractive index and thickness) of a film using spectroscopic ellipsometry while it is exposed to a volatile adsorbate, such as toluene (B28343) or water, under controlled pressure. semilab.comtu-chemnitz.de As the adsorbate fills the pores through capillary condensation, the refractive index of the film changes, allowing for the calculation of the open pore volume.
This technique is particularly suited for analyzing the very thin films relevant to the microelectronics and coatings industries. semilab.com For example, in studies on silica (B1680970) xerogel films, EP was used to quantify the change in porosity after surface modification with hexamethyldisilazane (B44280) (HMDS), a process that replaces hydrophilic hydroxyl (-OH) groups with hydrophobic trimethylsilyl (TMS) groups. The analysis showed that chemical modification with HMDS reduced the film's porosity from approximately 65% to 50%. tu-chemnitz.de This reduction is attributed to the volume occupied by the new TMS groups and potential network condensation, demonstrating EP's sensitivity to structural changes induced by silylation. tu-chemnitz.de
Table 2: Ellipsometric Porosimetry Analysis of Silylated Silica Xerogel Films (Note: Data from a model system using HMDS to study the effects of trimethylsilyl functionalization)
| Film State | Porosity (%) | Refractive Index (at 633 nm) | Thickness (nm) | Analytical Finding |
|---|---|---|---|---|
| As-prepared | 65 ± 3% | ~1.15 | 570 ± 5 | High initial porosity due to the open silica network. tu-chemnitz.de |
| After HMDS Treatment | 50 ± 3% | ~1.22 | 582 ± 8 | Porosity is reduced by ~15% upon surface functionalization with trimethylsilyl groups. tu-chemnitz.de |
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the chemical bonds within a material, providing qualitative information about the composition of films derived from aminosilane precursors. In studies of films made from bis-amino silanes, FTIR spectra reveal the key functional groups present after deposition and curing. researchgate.netresearchgate.net
An as-prepared bis-amino silane film shows characteristic absorption peaks. For instance, a broad peak around 3200 cm⁻¹ corresponds to N-H stretching in amine groups. researchgate.net Peaks in the range of 1530–1490 cm⁻¹ are due to the bending of C-H bonds in methyl (CH₃) and methylene (B1212753) (CH₂) groups. A strong peak around 1070 cm⁻¹ is assigned to the asymmetric stretching of Si-O-Si bonds, indicating the formation of a polysiloxane network. researchgate.netresearchgate.net The presence of a peak near 1257 cm⁻¹ can also indicate Si-CH₃ bonds, a hallmark of trimethylsilyl group incorporation. mdpi.com
Table 3: Key FTIR Peak Assignments for Aminosilane-Derived Films (Note: Data compiled from studies on related bis-amino silane and trimethylsilane (B1584522) precursors)
| Wavenumber (cm⁻¹) | Vibrational Mode | Corresponding Bond/Group | Reference |
|---|---|---|---|
| ~3200 | Stretching | Secondary Amine (N-H) | researchgate.net |
| ~2900 | Stretching | C-H (in CH₃/CH₂) | mdpi.com |
| ~2133 | Stretching | Si-H | mdpi.com |
| 1530–1490 | Bending | C-H (in CH₃/CH₂) | researchgate.net |
| ~1257 | Stretching | Si-CH₃ | mdpi.com |
| ~1070 | Asymmetric Stretching | Si-O-Si | researchgate.net |
Energy-Dispersive X-ray (EDX) analysis, often coupled with a scanning electron microscope (SEM), provides the elemental composition of a material. For films deposited using precursors like Bis(trimethylsilyl)ethylamine, EDX is used to quantify the relative amounts of silicon (Si), carbon (C), nitrogen (N), and oxygen (O). researchgate.net
Research has shown that the elemental composition of the deposited films is highly dependent on the deposition parameters, particularly the temperature. researchgate.netmdpi.com For instance, in plasma-enhanced chemical vapor deposition (PECVD) using a Bis(trimethylsilyl)ethylamine precursor, the carbon content in the resulting SiCxNy films was observed to decrease as the deposition temperature increased. researchgate.net This change reflects the transition from a more polymer-like organic film at lower temperatures to a more inorganic, highly crosslinked material at higher temperatures. Oxygen is often detected as well, which can be due to residual vacuum impurities or post-deposition oxidation of the film upon exposure to air. mdpi.com
Table 4: Elemental Composition of SiCxNy Films vs. Deposition Temperature (Note: Data based on findings for films from the related precursor Bis(trimethylsilyl)ethylamine)
| Deposition Temperature | Film Composition Trend | Material Property |
|---|---|---|
| Low Temperature (e.g., 100°C) | Higher relative Carbon and Hydrogen content | Polymeric-like, softer film. researchgate.net |
| High Temperature (e.g., >500°C) | Lower relative Carbon content; increased Si-N and Si-C bonding | Inorganic, harder, more crosslinked film. researchgate.netmdpi.com |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and chemical bonding information for the top few nanometers of a material. It is exceptionally useful for confirming the successful grafting of aminosilane layers onto substrates.
When a silicon wafer or other substrate is treated with a bis-amino silane, XPS analysis of the modified surface shows the appearance of nitrogen (N 1s peak) and an increase in the silicon (Si 2p) and carbon (C 1s) signals compared to the uncoated substrate, confirming the presence of the silane layer. wiley.comresearchgate.net High-resolution scans of these peaks can infer the chemical bonding environment. For example, the binding energy of the N 1s peak can distinguish between free amine groups and protonated or bonded amines. Studies comparing different aminosilanes show that molecules with more reactive sites (e.g., three alkoxy groups) can lead to thicker, more polymerized layers on the surface. wiley.com XPS has also demonstrated the superior stability of films from dipodal bis-amino silanes, which show minimal loss of nitrogen and silicon even after prolonged immersion in a cell culture medium, unlike less stable silanes like APTES. researchgate.net
Table 5: XPS Analysis of a PET Surface Before and After Bis-amino Silane Treatment (Note: Data derived from studies on related bis-amino silane compounds)
| Element | Untreated PET Surface (Atomic %) | Bis-amino Silane Treated Surface (Atomic %) | Indication |
|---|---|---|---|
| C 1s | ~75% | ~60% | Decrease in relative carbon signal due to silane layer coverage. researchgate.net |
| O 1s | ~25% | ~22% | Oxygen from substrate and siloxane bonds. researchgate.net |
| N 1s | 0% | ~8% | Appearance of nitrogen confirms successful silane grafting. researchgate.net |
| Si 2p | 0% | ~10% | Appearance of silicon confirms successful silane grafting. researchgate.net |
Q & A
Basic: What are the recommended synthesis protocols for Bis(trimethylsilyl)aminosilane, and what safety precautions are critical during synthesis?
Methodological Answer:
Synthesis typically involves silylation reactions using precursors like chlorotrimethylsilane and aminosilane derivatives. A key safety measure includes conducting reactions behind a safety shield in a fume hood to mitigate exposure to toxic byproducts (e.g., hydrazoic acid). Rigorous drying of reagents and inert atmosphere use are essential to prevent side reactions . Storage should follow guidelines for moisture-sensitive compounds, with airtight containers and desiccants .
Basic: How should researchers design experiments to study the reactivity of this compound with carbonyl compounds?
Methodological Answer:
Adopt a pre-experimental design to establish baseline reactivity, varying parameters like solvent polarity, temperature, and stoichiometry. Use control groups (e.g., reactions without catalysts) to isolate variables. For advanced studies, employ factorial designs to analyze interactions between multiple factors (e.g., solvent, catalyst, and reaction time) . Document outcomes via spectroscopic techniques (NMR, IR) and kinetic analysis .
Advanced: What computational tools are effective for modeling the steric effects of this compound in organometallic catalysis?
Methodological Answer:
Software like Gaussian or ORCA enables density functional theory (DFT) calculations to predict steric hindrance and electronic effects. Molecular dynamics simulations (e.g., GROMACS) can model solvation dynamics. Validate predictions with experimental data (e.g., X-ray crystallography) to refine computational parameters .
Advanced: How can researchers resolve contradictions in reported reaction yields of this compound-mediated silylations?
Methodological Answer:
Conduct a systematic reproducibility analysis :
Replicate studies under identical conditions (reagents, equipment, protocols).
Compare variables like trace moisture levels or catalyst purity.
Use statistical tools (ANOVA, t-tests) to identify outliers.
Contradictions often arise from undetected impurities or procedural deviations; metadata documentation is critical .
Basic: What are the best practices for ensuring data integrity in studies involving this compound?
Methodological Answer:
- Use electronic lab notebooks (ELNs) for real-time data logging.
- Implement redundancy checks (e.g., dual analysts for spectral interpretation).
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage .
Advanced: How can theoretical frameworks explain the nucleophilic behavior of this compound in silicon-nitrogen bond formation?
Methodological Answer:
Apply Frontier Molecular Orbital (FMO) theory to analyze nucleophilicity. Compare with analogous compounds (e.g., hexamethyldisilazane) using Hammett parameters or NBO (Natural Bond Orbital) analysis. Theoretical models must align with experimental kinetics and spectroscopic data .
Basic: What experimental setups are optimal for studying the thermal stability of this compound?
Methodological Answer:
Use thermogravimetric analysis (TGA) under inert atmospheres to monitor decomposition. Pair with DSC (Differential Scanning Calorimetry) to detect phase transitions. For kinetic studies, employ isothermal methods and Arrhenius plots .
Advanced: How can researchers integrate this compound into cross-disciplinary applications (e.g., polymer chemistry or nanomaterials)?
Methodological Answer:
- Polymer Chemistry: Use as a silicon-nitrogen precursor in block copolymer synthesis. Monitor cross-linking efficiency via gel permeation chromatography (GPC).
- Nanomaterials: Functionalize nanoparticles via silylation; characterize with TEM and XPS. Collaborate with computational chemists to predict interface interactions .
Basic: What safety protocols are mandatory for handling this compound in teaching laboratories?
Methodological Answer:
- Mandatory safety training with 100% pass rates on hazard exams.
- Use of PPE (gloves, goggles, lab coats) and emergency showers.
- Strict prohibition of food/drink in labs. Institutional safety audits should enforce compliance .
Advanced: How can machine learning optimize reaction conditions for this compound in high-throughput screening?
Methodological Answer:
Train models on historical reaction data (yields, conditions) using platforms like ChemOS. Validate with robotic screening systems (e.g., Chemspeed). Key parameters include feature engineering (solvent polarity, catalyst loading) and hyperparameter tuning (e.g., random forest depth) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
